N-(Pyrimidin-4-yl)acetamide
CAS No.: 16166-22-6
Cat. No.: VC21053870
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16166-22-6 |
---|---|
Molecular Formula | C6H7N3O |
Molecular Weight | 137.14 g/mol |
IUPAC Name | N-pyrimidin-4-ylacetamide |
Standard InChI | InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10) |
Standard InChI Key | MVCZKPMTGFFULA-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NC=NC=C1 |
Canonical SMILES | CC(=O)NC1=NC=NC=C1 |
Introduction
Chemical Properties and Structure
Molecular Information
Based on comparative analysis with similar compounds, N-(Pyrimidin-4-yl)acetamide would have the molecular formula C6H7N3O with an estimated molecular weight of approximately 137 g/mol. This can be inferred by comparing with the molecular structures of N-(pyridin-4-yl)acetamide (C7H8N2O, 136.15 g/mol) and N4-acetylcytosine (C6H7N3O2, 153.141 g/mol) . The structure involves a pyrimidine ring with an acetamide group at the 4-position, enabling significant hydrogen bonding capabilities.
Physical Characteristics
N-(Pyrimidin-4-yl)acetamide likely exists as a crystalline solid at room temperature. Drawing parallels with similar compounds such as N-(4-methylpyridin-2-yl)acetamide, it would likely form intramolecular hydrogen bonds and potentially create dimers through N-H···O interactions. These structural features would contribute to its stability and influence its solubility properties, making it likely soluble in polar organic solvents with moderate water solubility.
Structural Features and Comparisons
Table 1: Comparative Structural Analysis of N-(Pyrimidin-4-yl)acetamide and Related Compounds
Synthesis Methods
Proposed Synthetic Routes
Based on synthesis methods for structurally similar compounds, N-(Pyrimidin-4-yl)acetamide could be synthesized through the reaction of 4-aminopyrimidine with acetic anhydride. The reaction would proceed similarly to that of N-(4-methylpyridin-2-yl)acetamide:
This reaction would typically occur under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period.
Alternative Synthetic Approaches
Several alternative approaches could be employed:
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Reaction of 4-aminopyrimidine with acetyl chloride in the presence of a base such as triethylamine
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Microwave-assisted synthesis for improved reaction efficiency and yield
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Solid-phase synthesis techniques for research applications requiring small quantities
Chemical Reactions and Mechanisms
Predicted Reactivity Profile
N-(Pyrimidin-4-yl)acetamide would likely undergo several reaction types similar to those observed with related acetamide derivatives:
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Hydrolysis: Cleavage of the acetamide bond under acidic or basic conditions to yield 4-aminopyrimidine
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Oxidation: Potential formation of N-oxide derivatives at the pyrimidine nitrogen atoms
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Reduction: Conversion of the acetamide group to an amine group
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Substitution: Replacement of the acetamide group by other functional groups through nucleophilic substitution
Reaction Conditions and Reagents
Table 2: Potential Reactions and Conditions for N-(Pyrimidin-4-yl)acetamide
Reaction Type | Reagents | Conditions | Expected Products |
---|---|---|---|
Hydrolysis | HCl or NaOH | Aqueous solution, heat | 4-aminopyrimidine + acetic acid |
Oxidation | H2O2, m-CPBA | Room temperature, organic solvent | N-oxide derivatives |
Reduction | LiAlH4, NaBH4 | Anhydrous conditions, 0°C to rt | 4-(ethylamino)pyrimidine |
Nucleophilic Substitution | Various nucleophiles | Depends on nucleophile | Substituted derivatives |
Biological Activity and Applications
Research and Pharmaceutical Applications
N-(Pyrimidin-4-yl)acetamide could serve multiple purposes in research and pharmaceutical development:
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Building Block: As an intermediate in the synthesis of more complex molecules with therapeutic potential
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Lead Compound: As a starting point for developing compounds with improved biological activities
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Pharmacological Tool: For studying biological pathways and mechanisms
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Structural Analog: For structure-activity relationship (SAR) studies in drug development
Research Context and Comparisons
Mechanistic Insights
The mechanism of action for N-(Pyrimidin-4-yl)acetamide would likely involve specific molecular interactions. The pyrimidine ring could facilitate binding to target proteins through π-π stacking interactions with aromatic amino acid residues, while the acetamide group could form hydrogen bonds with polar amino acid residues or backbone atoms. These interactions could modulate enzyme activity or affect receptor function.
Comparative Biological Activity
Table 3: Predicted Biological Activities Based on Structural Analysis
Compound | Predicted Primary Targets | Potential Therapeutic Areas | Structural Features Contributing to Activity |
---|---|---|---|
N-(Pyrimidin-4-yl)acetamide | Enzymes involved in cellular signaling, Protein synthesis pathways | Antimicrobial, Anti-inflammatory | Pyrimidine ring, Acetamide group |
N-(4-methylpyridin-2-yl)acetamide | cGMP-dependent protein kinase | Antiparasitic | Pyridine ring, Acetamide group |
2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide | Acetylcholinesterase | Neurological disorders | Complex pyrimidine derivative |
Future Research Directions
The potential of N-(Pyrimidin-4-yl)acetamide warrants further investigation in several areas:
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Structural Characterization: Detailed crystal structure analysis to understand its three-dimensional arrangement and potential for intermolecular interactions
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Biological Screening: Systematic evaluation of its activity against various enzymes and receptors
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Derivatization Studies: Synthesis of structural analogs to establish structure-activity relationships
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Computational Analysis: Molecular docking and modeling studies to predict binding modes with potential biological targets
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